molecular formula C12H11N3 B054083 2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile CAS No. 118178-51-1

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile

Cat. No.: B054083
CAS No.: 118178-51-1
M. Wt: 197.24 g/mol
InChI Key: XQVKIJFLTOFJDC-UHFFFAOYSA-N
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Description

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields primary amines, while oxidation can lead to the formation of carboxylic acids.

Scientific Research Applications

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms as other benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(1-prop-2-enylbenzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h2-6H,1,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVKIJFLTOFJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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